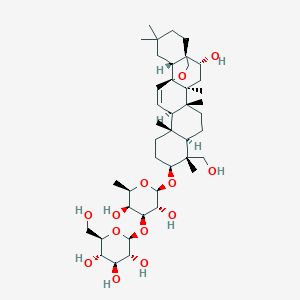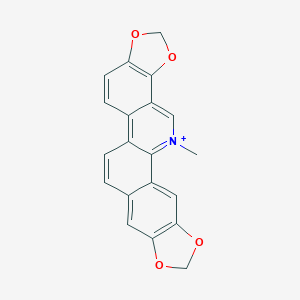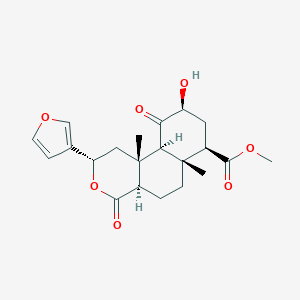
Silichristina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Silicristin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to modulate multidrug resistance . In biology and medicine, silicristin is known for its hepatoprotective effects, protecting liver cells against toxins and promoting liver regeneration . It also exhibits anti-inflammatory properties and has been studied for its potential to inhibit the growth of cancer cells . In the pharmaceutical industry, silicristin is used as a constituent of dietary supplements for improving liver functions .
Mecanismo De Acción
The mechanism of action of silicristin involves its antioxidant properties, where it acts as a scavenger of free radicals that induce lipid peroxidation . It also influences enzyme systems associated with glutathione and superoxide dismutase . Silicristin stabilizes cell membranes and regulates permeability, preventing hepatotoxic agents from entering hepatocytes . Additionally, it promotes ribosomal RNA synthesis, stimulating liver regeneration, and inhibits the transformation of stellate hepatocytes into myofibroblasts, preventing cirrhosis .
Safety and Hazards
Direcciones Futuras
Silymarin is a promising agent for cancer prevention, adjuvant cancer treatment, and reduction of iatrogenic toxicity . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .
Análisis Bioquímico
Biochemical Properties
Silychristin interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of T3 uptake by MCT8 . The antioxidant capacity of Silychristin and its derivatives has been evaluated in both classical biochemical antioxidant assays and cellular assays .
Cellular Effects
Silychristin influences cell function through its antioxidant, anti-inflammatory, and multidrug resistance modulation activity . It has been shown to inhibit NO production in LPS-stimulated macrophages .
Molecular Mechanism
At the molecular level, Silychristin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates multidrug resistance by the direct inhibition of P-gp .
Temporal Effects in Laboratory Settings
The effects of Silychristin change over time in laboratory settings. Its antioxidant capacity has been evaluated in cellular assays
Metabolic Pathways
Silychristin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Métodos De Preparación
Silicristin is typically extracted from the fruits of milk thistle (Silybum marianum) using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . Industrial production methods often involve the formation of lipophilic complexes of silicristin with phospholipids to enhance its absorption and bioavailability .
Análisis De Reacciones Químicas
Silicristin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include derivatives like anhydrosilychristin, isosilychristin, and 2,3-dehydrosilychristin . These derivatives exhibit different antioxidant capacities and biological activities .
Comparación Con Compuestos Similares
Silicristin is often compared with other flavonolignans found in silymarin, such as silybin, isosilybin, and silydianin . While all these compounds exhibit antioxidant and hepatoprotective properties, silicristin is unique in its potent inhibition of the MCT8 transmembrane transporter, which blocks the uptake of thyroid hormones into cells . This makes silicristin a powerful and selective inhibitor, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIIPOXVWESJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865692 | |
| Record name | 3,5,7-Trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
33889-69-9 | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 176 °C | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of silychristin?
A1: Silychristin is a flavonolignan composed of a taxifolin moiety linked to a phenylpropanoid unit (coniferyl alcohol). It exists as two diastereomers, silychristin A and silychristin B, differing in the configuration at the stereocenter connecting the two moieties. []
Q2: What is the molecular formula and weight of silychristin?
A2: Silychristin has a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol. []
Q3: How can silychristin be identified and quantified?
A3: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are common techniques for silychristin analysis. [, , ] These methods allow separation and quantification of silychristin and its isomers from other silymarin components.
Q4: What is the solubility of silychristin?
A4: Silychristin, like other flavonolignans, exhibits limited water solubility, contributing to its low bioavailability. [, ]
Q5: What are the main biological activities of silychristin?
A5: Silychristin displays a wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects. [, , , , , ]
Q6: How does silychristin exert its antioxidant effects?
A6: Silychristin acts as a potent antioxidant, primarily through radical scavenging mechanisms. It effectively scavenges free radicals like DPPH and ABTS, and inhibits lipid peroxidation. [, , ] Its antioxidant capacity is attributed to the presence of phenolic hydroxyl groups in its structure. []
Q7: How does silychristin compare to other silymarin components in terms of antioxidant activity?
A7: Silychristin exhibits significantly stronger antioxidant properties than silybin, the most abundant flavonolignan in silymarin. [] Studies using Folin-Ciocalteau, DPPH, and ABTS assays revealed silychristin's antioxidant activity to be 1-2 orders of magnitude higher than silybin. []
Q8: Does silychristin influence the Nrf2 signaling pathway?
A8: Yes, silychristin and its derivatives have been identified as potential Nrf2 bioactivators. [] Nrf2 is a transcription factor that regulates antioxidant and cytoprotective gene expression.
Q9: What is the role of silychristin in inflammation?
A9: Silychristin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and VEGF. [, ]
Q10: Does silychristin interact with blood platelets?
A10: Research suggests that silychristin can inhibit ADP-induced platelet aggregation, adhesion to fibrinogen, and PF-4 secretion. [] This effect is attributed to its inhibitory activity against the P2Y12 receptor, a key player in platelet activation. []
Q11: Does silychristin affect blood vessels?
A11: Silychristin, particularly its sulfated metabolite silychristin-19-O-sulfate, exhibits vasorelaxant effects in isolated rat aorta. [] This suggests a potential role in regulating blood pressure.
Q12: What is the impact of silychristin on liver health?
A12: Silychristin contributes to the hepatoprotective properties of silymarin. [, ] It demonstrates protective effects against liver injury induced by toxins and metabolic disorders. [, ]
Q13: Does silychristin have anticancer potential?
A13: While more research is needed, preliminary evidence suggests that silychristin may possess anticancer properties. [, , ] Studies have explored its effects on prostate cancer cells, with some indicating an inhibitory effect on cell growth. []
Q14: Does silychristin inhibit α-amylase?
A14: Recent research has identified silychristin derivatives conjugated with dehydrodiconiferyl alcohol as mild inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. [] This finding suggests a potential role for silychristin in regulating blood sugar levels.
Q15: How is silychristin metabolized in the body?
A15: Silychristin undergoes phase II metabolism primarily in the liver, leading to the formation of sulfated and glucuronidated conjugates. [, ]
Q16: What is the bioavailability of silychristin?
A16: Silychristin exhibits low bioavailability due to its limited water solubility and extensive first-pass metabolism. [, , ]
Q17: Can the bioavailability of silychristin be enhanced?
A17: Strategies to enhance silychristin bioavailability include co-administration with bioavailability enhancers like piperine and fulvic acid, as well as the development of novel formulations. [, ]
Q18: What are the potential applications of silychristin in drug development?
A18: Silychristin holds promise for the development of novel therapeutic agents for liver diseases, inflammatory conditions, cardiovascular diseases, and potentially even cancer. [, ] Further research is needed to fully elucidate its mechanisms of action, optimize its bioavailability, and evaluate its safety and efficacy in clinical trials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















